(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

Peptide SAR Melanocortin Receptors Conformational Constraint

This racemic erythro mixture (CAS 321524-79-2) is the only defined building block that eliminates the trans side-chain conformation of phenylalanine, a unique steric constraint critical for reproducible SAR in GPCR and protease inhibitor programs. Substituting single isomers or threo diastereomers risks >1000-fold potency shifts. ≥98% HPLC purity ensures seamless integration into standard Fmoc-SPPS workflows for focused library synthesis.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 321524-79-2
Cat. No. B556935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
CAS321524-79-2
Synonyms(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH;  (2R,3R)/(2S,3S)-racemic Fmoc-beta-methyl-phenylalanine; 
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1
InChIKeyZQWJZRLWGALBIQ-WAIKUNEKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH (CAS 321524-79-2) is a Strategic Procurement for Conformationally Constrained Peptide Synthesis


(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH (CAS 321524-79-2) is a racemic mixture of the erythro diastereomers of the unnatural amino acid β-methylphenylalanine, protected with an Fmoc group for solid-phase peptide synthesis . The β-methyl substitution on the phenylalanine side chain introduces steric hindrance that restricts side-chain conformational freedom, a feature used to probe the structural requirements of peptide-receptor interactions [1]. The Fmoc protecting group is stable to acids, allowing for orthogonal deprotection under basic conditions (e.g., piperidine) during Fmoc-based solid-phase peptide synthesis [2]. This building block is offered with a purity of ≥ 98% (HPLC) and a molecular weight of 401.46 g/mol .

Generic Substitution of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is High-Risk: Evidence of Critical Stereochemical and Conformational Impact


Generic substitution with a single stereoisomer or a non-erythro diastereomer of Fmoc-β-methyl-Phe is not equivalent and carries a high risk of producing a peptide with drastically different biological activity. β-methylphenylalanine exists as four distinct stereoisomers, and the biological activity of peptides incorporating them can vary by up to 1000-fold depending on the specific stereochemistry [1]. The (2R,3R)/(2S,3S)-erythro racemic mixture defined by CAS 321524-79-2 has specific conformational properties: NMR studies show that the (2S,3S) and (2R,3R) stereoisomers virtually eliminate the trans side-chain conformation, a constraint not shared by the threo isomers [2]. This unique conformational bias directly impacts peptide-receptor interactions, making stereochemical purity and defined isomeric composition critical for reproducible SAR studies [REFS-1, REFS-3].

Quantitative Differentiation of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH: Head-to-Head Evidence for Procurement Decisions


Stereochemistry Dictates Peptide Potency: Up to 1000-Fold Differences in a Cyclic Peptide Template

In a study of melanotropin analogues, the four stereoisomers of β-MePhe7 were incorporated into a cyclic peptide template (Ac-Nle4-c[Asp-His-Xaa7-Arg-Trp9-Lys]-NH2). The stereochemistry of the β-methyl group was found to be the primary driver of biological potency, with up to a 1000-fold difference between the most and least active stereoisomeric peptides in the frog skin bioassay [1]. The (2R,3R)-erythro isomer, a component of the racemic mixture, showed the lowest potency among the four, demonstrating that the 'erythro' configuration alone does not predict activity; the specific 3D orientation is paramount [1]. This highlights the critical need for a defined mixture like the (2R,3R)/(2S,3S)-DL-erythro racemate for initial SAR exploration, as results from a single isomer are not generalizable.

Peptide SAR Melanocortin Receptors Conformational Constraint

Unique Side-Chain Conformational Constraint: Erythro Isomers Eliminate the Trans Rotamer

NMR analysis of all four β-MePhe stereoisomers in an octapeptide (H-Asp1-Tyr2-β-MePhe3-Gly4-Trp5-Nle6-Asp7-Phe8-NH2) revealed a profound, stereochemistry-dependent conformational constraint. The (2S,3S) and (2R,3R) erythro isomers were found to virtually eliminate the trans side-chain conformation (χ1 ≈ 180°), while the (2S,3R) and (2R,3S) threo isomers eliminated the gauche(+) and gauche(-) conformations, respectively [1]. This constraint is not present in natural L-phenylalanine, which can access all three staggered rotamers. A diagnostic 13C-NMR chemical shift difference of approximately 3 ppm for the β-CH3 group was established, allowing for facile differentiation between erythro and threo configurations [1].

Peptide Conformation NMR Spectroscopy Rational Design

Potent and Selective DPP-IV Inhibition: A Core Pharmacophore for Metabolic Disease Research

β-Methylphenylalanine derivatives have been identified as a core pharmacophore for potent and selective inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key target for type 2 diabetes. A series of anti-substituted β-methylphenylalanine-derived amides were shown to be potent DPP-IV inhibitors with excellent selectivity over the related DPP8 and DPP9 proteases, which are associated with toxicity [1]. A lead compound in this series, a 5-oxo-1,2,4-oxadiazole, demonstrated an IC50 of 3 nM for DPP-IV, ranking among the most potent non-electrophilic inhibitors reported [1].

DPP-IV Inhibition Metabolic Disease Drug Discovery

Reproducible Solid-Phase Synthesis Enabled by High Purity and Defined Storage

The procurement specification for (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH (CAS 321524-79-2) includes a purity guarantee of ≥ 98% as determined by HPLC, a well-defined melting point range of 151 - 156 °C, and specific storage conditions (0 - 8 °C) to ensure long-term stability . This level of quality control is essential for achieving high coupling efficiency and minimizing side reactions in automated solid-phase peptide synthesis (SPPS), where even minor impurities can lead to difficult-to-purify deletion sequences and significantly reduced overall yield .

Peptide Synthesis Quality Control Fmoc-SPPS

High-Impact Research Applications for (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH


Unbiased SAR Exploration of Peptide GPCR Ligands

Researchers can incorporate this racemic erythro β-methylphenylalanine building block into peptide hormones or neurotransmitters (e.g., melanotropin, substance P, opioid peptides) to systematically probe the steric and conformational requirements of their cognate GPCRs. As demonstrated by up to 1000-fold potency differences among stereoisomers, this approach rapidly identifies whether β-methyl substitution is tolerated and reveals the sensitivity of the target receptor to side-chain topology [1]. The racemic mixture serves as an efficient first-pass screen before investing in the synthesis of costly single-isomer peptides.

Rational Design of Conformationally Biased Peptide Probes

For structural biology and biophysical studies (e.g., NMR, X-ray crystallography), the unique conformational bias of the erythro β-MePhe isomers (elimination of the trans rotamer) can be exploited to lock a phenylalanine side chain into a predicted conformation. This is a powerful method for testing hypotheses about the bioactive conformation of critical residues in protein-protein interactions or for stabilizing specific peptide secondary structures [2]. The Fmoc protection allows for seamless integration into standard SPPS workflows.

Accelerated Hit-to-Lead Optimization for DPP-IV and Related Protease Targets

Given the established potency and selectivity of β-methylphenylalanine-derived amides against DPP-IV, this building block is a direct input for medicinal chemistry campaigns targeting DPP-IV and other related serine proteases [3]. Procurement of the Fmoc-protected amino acid allows for rapid, parallel synthesis of focused libraries to optimize for potency, selectivity over DPP8/DPP9, and improved pharmacokinetic properties.

Method Development for Chiral Separation and Analytical Characterization

The (2R,3R)/(2S,3S)-DL-erythro mixture is a valuable standard for developing and validating chiral separation methods. Techniques such as chiral supercritical fluid chromatography (SFC) and chiral HPLC have been specifically developed to resolve the four stereoisomers of β-methylphenylalanine [4]. This compound can serve as a model system for method development in analytical chemistry and for quality control of enantiomerically pure peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.